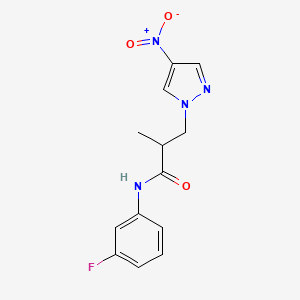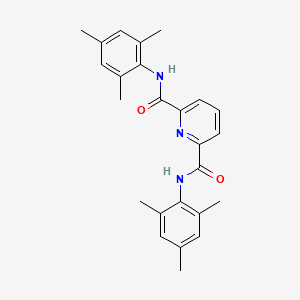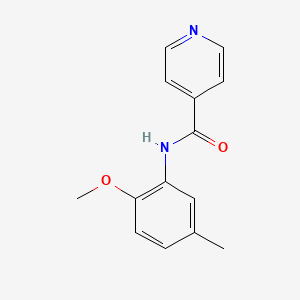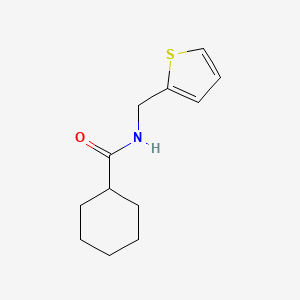
N-(thiophen-2-ylmethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thiophen-2-ylmethyl)cyclohexanecarboxamide is an organic compound with the molecular formula C({12})H({17})NOS It features a cyclohexane ring bonded to a carboxamide group, which is further connected to a thiophene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanecarboxylic acid and thiophen-2-ylmethanamine.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl({2})). This step is usually carried out under anhydrous conditions to prevent hydrolysis.
Amidation Reaction: The acid chloride is then reacted with thiophen-2-ylmethanamine in the presence of a base such as triethylamine (Et(_{3})N) to form N-(thiophen-2-ylmethyl)cyclohexanecarboxamide. The reaction is typically conducted at low temperatures to control the rate and selectivity.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of amidation reactions apply. Industrial processes would likely involve continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH(_{4})).
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H({2})) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the thiophene ring.
Reduction: Lithium aluminum hydride (LiAlH(_{4})) is commonly used for reducing the carboxamide group.
Substitution: Electrophilic reagents such as bromine (Br({3})) can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
N-(Thiophen-2-ylmethyl)cyclohexanecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of more complex thiophene derivatives.
Medicine
While specific medicinal applications of this compound are not well-documented, its structural features suggest potential as a pharmacophore in drug design. Thiophene derivatives are known for their biological activity, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)cyclohexanecarboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene ring may engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Thiophen-2-ylmethyl)benzamide: Similar structure but with a benzene ring instead of a cyclohexane ring.
N-(Thiophen-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
N-(Thiophen-2-ylmethyl)pyrrolidinecarboxamide: Similar structure but with a pyrrolidine ring instead of a cyclohexane ring.
Uniqueness
N-(Thiophen-2-ylmethyl)cyclohexanecarboxamide is unique due to the combination of a cyclohexane ring and a thiophene ring connected via a methylene bridge. This structure provides a balance of rigidity and flexibility, making it a versatile scaffold for various applications.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H17NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h4,7-8,10H,1-3,5-6,9H2,(H,13,14) |
InChI Key |
QTYJPNRSYXQPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B10973787.png)
![2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B10973793.png)
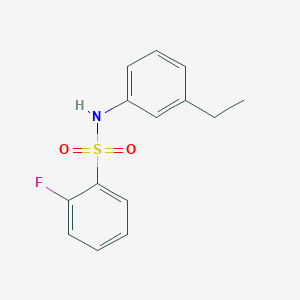
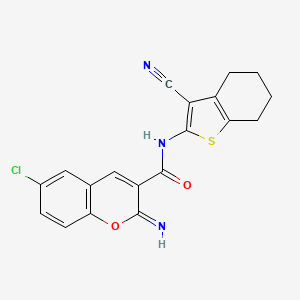
![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10973806.png)
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973811.png)
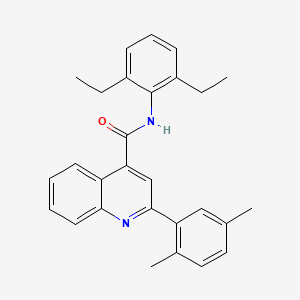
![2-({3-[(3-Methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B10973820.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10973821.png)
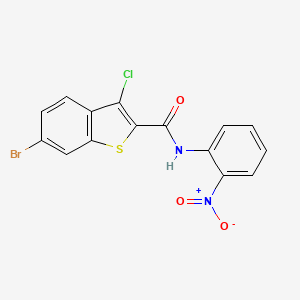
![2-ethyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10973840.png)
